An In-depth Technical Guide to 3-(Allyloxy)-2-pyridinamine (CAS No. 24015-99-4): A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3-(Allyloxy)-2-pyridinamine (CAS No. 24015-99-4): A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Allyloxy)-2-pyridinamine, a heterocyclic building block with significant potential in medicinal chemistry. While specific detailed experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its probable synthetic routes, key chemical properties, and expected spectroscopic characteristics. Furthermore, it explores the potential applications of this molecule, particularly as a scaffold in the design and synthesis of kinase inhibitors, drawing parallels from structurally related compounds. This document aims to serve as a valuable resource for researchers interested in the utilization of substituted 2-aminopyridines in drug discovery and development.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry.[2] The 2-aminopyridine moiety, in particular, serves as a crucial pharmacophore in numerous biologically active compounds, including approved drugs with diverse therapeutic applications such as anticancer, antimalarial, and anti-inflammatory agents.[2] The strategic functionalization of the 2-aminopyridine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 3-(Allyloxy)-2-pyridinamine represents a functionalized derivative with latent reactivity in its allyl group, offering opportunities for further molecular elaboration.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of 3-(Allyloxy)-2-pyridinamine is presented in Table 1.
Table 1: Physicochemical Properties of 3-(Allyloxy)-2-pyridinamine
| Property | Value | Source |
| CAS Number | 24015-99-4 | [3] |
| Molecular Formula | C₈H₁₀N₂O | [3] |
| Molecular Weight | 150.18 g/mol | [3] |
| IUPAC Name | 3-(prop-2-en-1-yloxy)pyridin-2-amine | [3] |
| Appearance | Off-white to slight yellow solid | [4] from previous search |
| SMILES | NC1=NC=CC=C1OCC=C | [3] |
Safety and Handling:
3-(Allyloxy)-2-pyridinamine is associated with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5]
Synthesis of 3-(Allyloxy)-2-pyridinamine
Synthesis of the Precursor: 2-Amino-3-hydroxypyridine
Several methods for the synthesis of 2-amino-3-hydroxypyridine have been reported. A common approach involves the reduction of 2-amino-3-nitropyridine. The nitropyridine precursor can be prepared from 2-aminopyridine through a bromination and subsequent nitration/reduction sequence.[6] An alternative route starts from furfural, which undergoes a ring-opening reaction followed by reaction with an ammonia sulfamate solution and subsequent hydrolysis.[7]
A representative laboratory-scale synthesis of 2-amino-3-hydroxypyridine from 2-hydroxy-3-nitropyridine is described as follows:
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine [8] from previous search
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To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).
-
Flush the reaction mixture with argon.
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Bubble hydrogen gas through the solution for 10 minutes and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of celite and wash the celite with methanol.
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Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by silica gel chromatography (e.g., using a mobile phase of 5% methanol in dichloromethane) to afford 2-amino-3-hydroxypyridine.
Proposed Synthesis of 3-(Allyloxy)-2-pyridinamine via O-Allylation
The final step in the proposed synthesis is the O-allylation of 2-amino-3-hydroxypyridine. This is a standard Williamson ether synthesis. The hydroxyl group of 2-amino-3-hydroxypyridine would be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide.
Proposed Experimental Protocol: Synthesis of 3-(Allyloxy)-2-pyridinamine
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Dissolve 2-amino-3-hydroxypyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Add a base to the solution. Common bases for this type of reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base and solvent can influence the reaction rate and yield.
-
Stir the mixture at room temperature for a period to allow for the formation of the alkoxide.
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Add allyl bromide (or another suitable allyl halide) dropwise to the reaction mixture.
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The reaction can be stirred at room temperature or gently heated to drive it to completion. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, quench the reaction by adding water.
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 3-(Allyloxy)-2-pyridinamine.
Caption: Proposed synthetic pathway for 3-(Allyloxy)-2-pyridinamine.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-(Allyloxy)-2-pyridinamine are not available in the searched literature, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[9]
Table 2: Predicted Spectroscopic Data for 3-(Allyloxy)-2-pyridinamine
| Technique | Expected Features |
| ¹H NMR | - Allyl Group: A multiplet for the vinyl proton (-CH=), two doublets of doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-O-CH₂-).- Pyridine Ring: Three aromatic protons exhibiting characteristic coupling patterns for a 2,3-disubstituted pyridine.- Amine Group: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Allyl Group: Three signals corresponding to the two sp² carbons of the double bond and the sp³ carbon of the methylene group.- Pyridine Ring: Five distinct signals for the carbon atoms of the pyridine ring, with chemical shifts influenced by the amino and allyloxy substituents.- The carbon bearing the amino group will be significantly shielded. |
| IR Spectroscopy | - N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[10]- C=C Stretching (Allyl): A peak around 1645 cm⁻¹.- C-O-C Stretching: A strong band in the region of 1250-1000 cm⁻¹.- Aromatic C=C and C=N Stretching: Bands in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 150.18, corresponding to the molecular weight of the compound. |
Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
The 2-aminopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors mimic the ATP molecule, binding to the ATP-binding pocket of the enzyme and preventing the transfer of a phosphate group to a substrate protein.
Derivatives of 2-aminopyridine have been successfully developed as inhibitors of various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle, and their inhibitors are investigated as anti-cancer agents.[11]
-
c-KIT Kinase: Mutations in this receptor tyrosine kinase are drivers in certain cancers like gastrointestinal stromal tumors (GISTs).[9]
-
Phosphoinositide 3-kinases (PI3Ks): This family of lipid kinases is involved in crucial cellular processes, and their inhibitors are explored for the treatment of cancer and inflammatory diseases.[1]
-
Janus Kinases (JAKs): These tyrosine kinases are involved in cytokine signaling pathways, and their inhibitors are used to treat autoimmune diseases.[12]
3-(Allyloxy)-2-pyridinamine can serve as a versatile starting material for the synthesis of libraries of potential kinase inhibitors. The amino group at the 2-position can be further functionalized, for example, through reactions with various electrophiles to introduce different substituents that can interact with specific residues in the kinase active site. The allyloxy group at the 3-position provides a handle for further chemical modifications through reactions of the double bond, or it can be used as a stable ether linkage to other molecular fragments.
Caption: Role of the 2-aminopyridine scaffold in kinase inhibition.
Conclusion
3-(Allyloxy)-2-pyridinamine is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic approach, and its potential role in drug discovery. While experimental data for this specific compound is limited in the public domain, the information presented here, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers to explore the utility of this versatile molecule. Further research into the synthesis, characterization, and biological evaluation of 3-(Allyloxy)-2-pyridinamine and its derivatives is warranted to fully unlock its potential in the development of novel therapeutics.
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